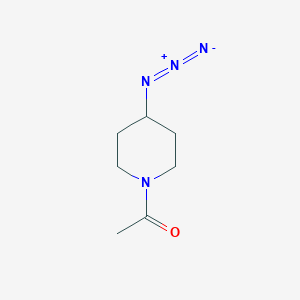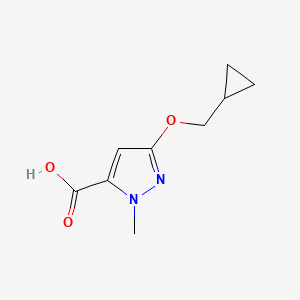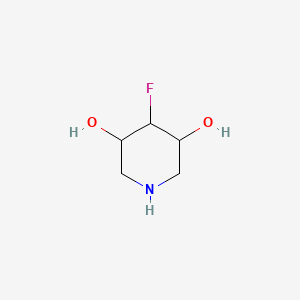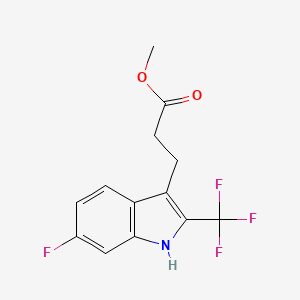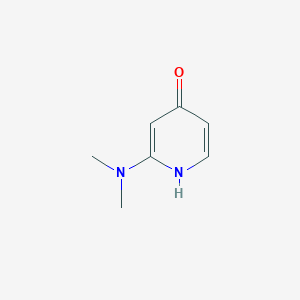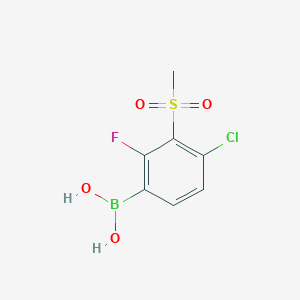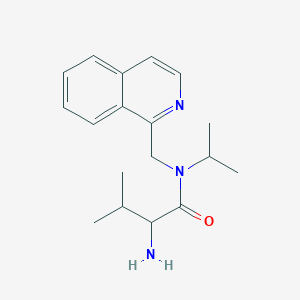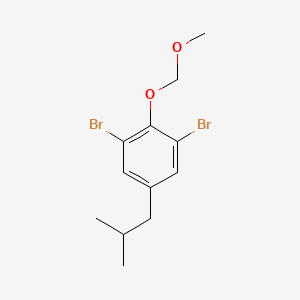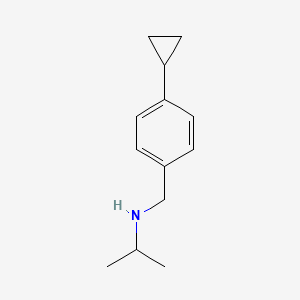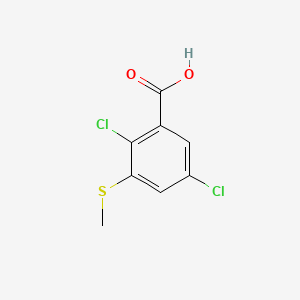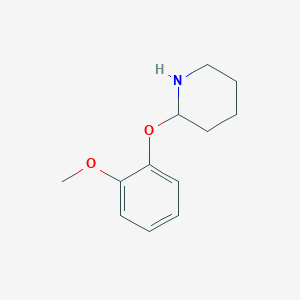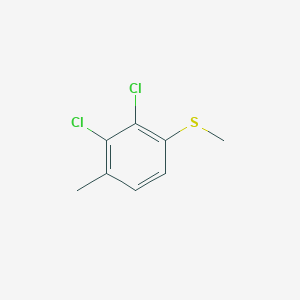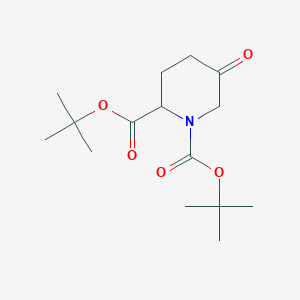
ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of two tert-butyl ester groups attached to a piperidine ring, which also contains a ketone functional group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate typically involves the reaction of piperidine derivatives with tert-butyl dicarbonate. One common method is the reaction of (2R)-5-oxopiperidine-1,2-dicarboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors also enhances the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
Ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tert-butyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
科学的研究の応用
Ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity
作用機序
The mechanism of action of ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent for introducing tert-butyl protecting groups.
2,4-Ditert-butylphenol: Known for its antioxidant properties and used in various industrial applications
Uniqueness
Ditert-butyl (2R)-5-oxopiperidine-1,2-dicarboxylate is unique due to its specific structure, which combines the stability of tert-butyl groups with the reactivity of the piperidine ring and ketone functional group. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
特性
分子式 |
C15H25NO5 |
|---|---|
分子量 |
299.36 g/mol |
IUPAC名 |
ditert-butyl 5-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h11H,7-9H2,1-6H3 |
InChIキー |
ZTIUUOIIBZPDIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


